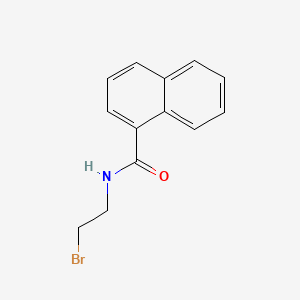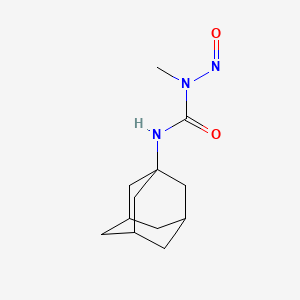![molecular formula C34H23N9Na2O9S2 B13774440 Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate CAS No. 94386-24-0](/img/structure/B13774440.png)
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is a complex azo compound known for its vibrant color properties. It is widely used in various industries, particularly in dyeing and printing textiles. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminophenyl compounds under acidic conditions.
Coupling Reactions: The diazonium salts formed are then coupled with 4-hydroxyphenyl compounds in alkaline conditions to form the azo linkages.
Sulfonation: The final step involves sulfonation to introduce the disulfonate groups, enhancing the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the breakdown of azo bonds.
Reduction: Reduction reactions can cleave the azo groups, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitro compounds under appropriate conditions.
Major Products Formed
Oxidation: Leads to the formation of quinones and other oxidized aromatic compounds.
Reduction: Produces aromatic amines.
Substitution: Results in various substituted aromatic derivatives.
科学的研究の応用
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonate groups enhance the compound’s solubility, facilitating its distribution in aqueous environments.
類似化合物との比較
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another azo compound with similar structural features but different substituents.
Disodium 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Similar in structure but with variations in the azo linkages
Uniqueness
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is unique due to its multiple azo groups and disulfonate functionalities, which confer high solubility and intense coloration. These properties make it particularly valuable in applications requiring strong and stable dyes .
特性
CAS番号 |
94386-24-0 |
|---|---|
分子式 |
C34H23N9Na2O9S2 |
分子量 |
811.7 g/mol |
IUPAC名 |
disodium;4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25N9O9S2.2Na/c35-31-30-19(17-28(53(47,48)49)32(31)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(44)14-10-24)18-29(54(50,51)52)33(34(30)46)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(45)16-12-25;;/h1-18,44-46H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChIキー |
DNVHYHYYCPBMDM-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)O)N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)











![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)

